![molecular formula C21H23N3O B14159197 N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide CAS No. 395657-50-8](/img/structure/B14159197.png)
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structure, which includes a quinoline moiety substituted with trimethyl groups and an amide linkage
準備方法
The synthesis of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions .
化学反応の分析
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amide group.
科学的研究の応用
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
類似化合物との比較
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the trimethyl and amide groups.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different reactivity and biological activity.
N,N-dimethyl-2,4,6-trinitroaniline: Another compound with dimethylamine substitution, but with different functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
特性
CAS番号 |
395657-50-8 |
|---|---|
分子式 |
C21H23N3O |
分子量 |
333.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C21H23N3O/c1-13-10-14(2)20-18(11-13)19(12-15(3)22-20)23-17-8-6-16(7-9-17)21(25)24(4)5/h6-12H,1-5H3,(H,22,23) |
InChIキー |
KTVKPQKBBSCNPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)N(C)C)C |
溶解性 |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


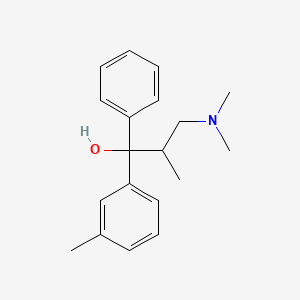
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
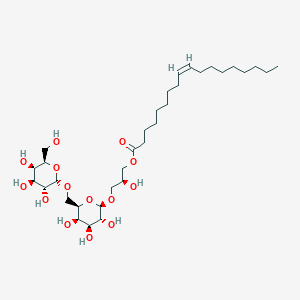
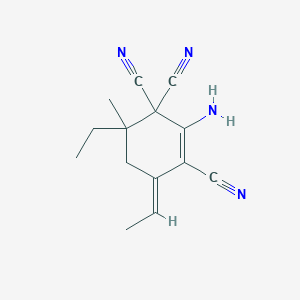
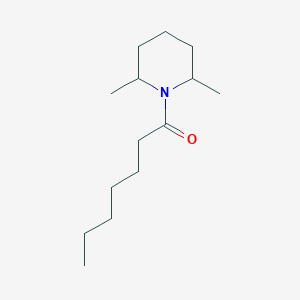
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)
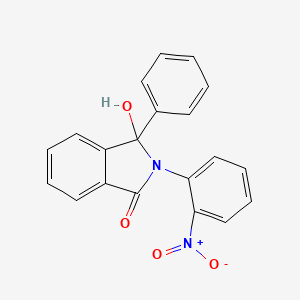

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
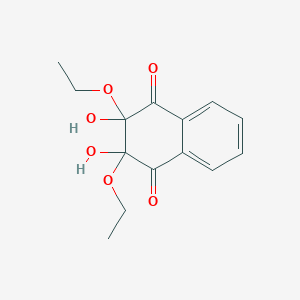
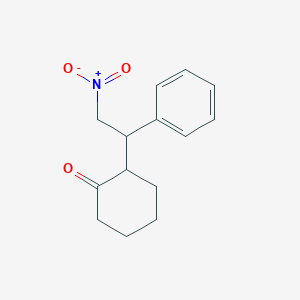
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
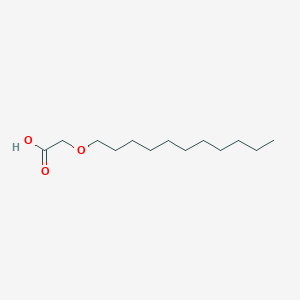
![2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B14159193.png)
